molecular formula C19H14N2O3 B13887711 N-(4-nitrophenyl)-4-biphenylcarboxamide

N-(4-nitrophenyl)-4-biphenylcarboxamide

Cat. No.: B13887711
M. Wt: 318.3 g/mol
InChI Key: QBEBWWGCXLUHPF-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-biphenylcarboxamide is an organic compound characterized by the presence of a nitrophenyl group and a biphenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 4-nitroaniline with 4-biphenylcarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-nitrophenyl)-4-biphenylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects are believed to result from its inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase .

Comparison with Similar Compounds

Uniqueness: N-(4-nitrophenyl)-4-biphenylcarboxamide is unique due to its biphenylcarboxamide structure, which imparts greater rigidity and stability compared to simpler analogs.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14N2O3/c22-19(20-17-10-12-18(13-11-17)21(23)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,22)

InChI Key

QBEBWWGCXLUHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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